
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
説明
科学的研究の応用
Prins-type Cyclization
- Iron(III)-Catalyzed Cyclization : Iron(III) has been used for the Prins-type cyclization involving homopropargylic alcohol and aldehydes, leading to 2-alkyl-4-halo-5,6-dihydro-2H-pyrans. This method also allows for the synthesis of 2-alkyl-3-hydroxy-tetrahydro-pyran-4-ones via osmium-catalyzed dihydroxylation (Miranda et al., 2003).
- Scope of Prins-Type Cyclization of Oxonium Ions : A conceptual transfer of Prins cyclization to (alk-3-enyloxy)acrylates forming oxonium ions, leading to the synthesis of various tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).
Acetal Protecting Groups
- Vanadium(III) Chloride in Acetal Formation : Vanadium(III) chloride has been found effective in forming THF-based acetals from different types of alcohols, complementing the traditional tetrahydro-2H-pyran-2-yl protocol (Das et al., 2007).
Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones
- **Organocatalyzed Cascade Process**: The synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones has been achieved through an organocatalyzed cascade process. These compounds are precursors for further synthesis of chiral substituted 3-amino piperidin-2-ones (Han et al., 2019).
Oxa-Pictet-Spengler Cyclization
- Silicon-Directed Cyclization : The tetrahydro-pyrano[3,4-b]indoles were synthesized using silicon-directed oxa-Pictet-Spengler cyclizations. This method also led to unusual dimeric products (Zhang et al., 2005).
- Oxa-Pictet–Spengler Reaction Developments : Recent developments in oxa-Pictet–Spengler cyclization have been reviewed, including new promoters, mechanistic pictures, and its application in natural products synthesis (Larghi & Kaufman, 2011).
Photocatalysis
- Oxidation of Acetaldehyde and Toluene : A Pd/WO(3) photocatalyst has been used for the complete oxidation of acetaldehyde to CO(2) under fluorescent-light irradiation. It also oxidized toluene to CO(2) under visible-light irradiation (Arai et al., 2008).
Synthesis of Fused Polycyclic Ring Systems
- Tandem Prins-type Cyclization : This method has been used for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, demonstrating a modular approach for constructing polycyclic architectures in a single step (Someswarao et al., 2018).
特性
IUPAC Name |
2-(oxan-2-yloxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-4-6-10-7-3-1-2-5-9-7/h4,7H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILOIBFMHGPQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251952 | |
| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde | |
CAS RN |
699-13-8 | |
| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

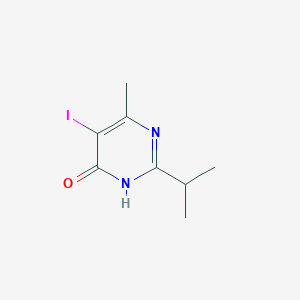


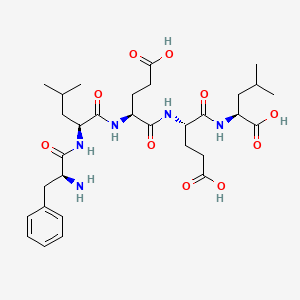
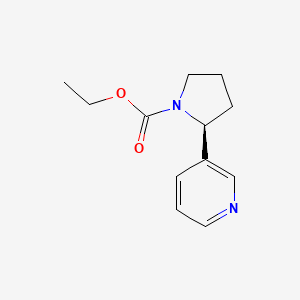
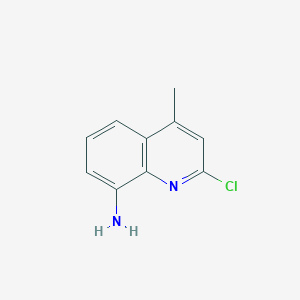
![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)
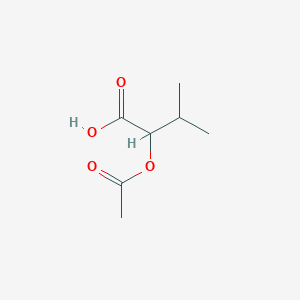
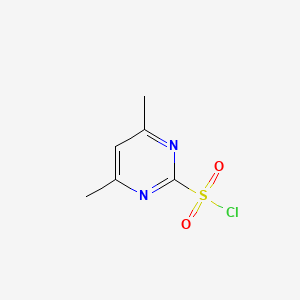
![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)
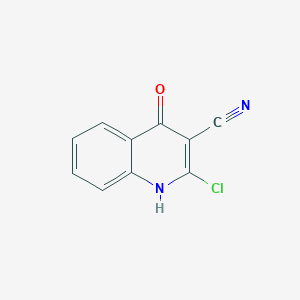
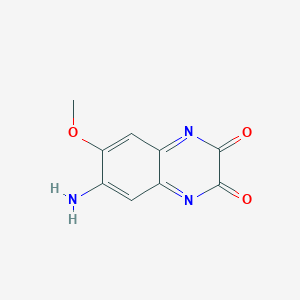

![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)